4-(3-Methylthiophen-2-yl)pyridine
Description
4-(3-Methylthiophen-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a 3-methylthiophene moiety. This structure combines the electron-deficient pyridine system with the sulfur-containing thiophene ring, which may enhance its utility in medicinal chemistry, materials science, or coordination chemistry.
Properties
Molecular Formula |
C10H9NS |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
4-(3-methylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C10H9NS/c1-8-4-7-12-10(8)9-2-5-11-6-3-9/h2-7H,1H3 |
InChI Key |
RFTIQVBRBXMYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
4′-(5-N-Propylthiophen-2-yl)-2,2′:6′,2”-terpyridine
- Structure : A terpyridine system with a 5-N-propylthiophene substituent.
- Key Differences : The terpyridine scaffold provides three pyridine rings, enabling strong metal coordination, unlike the single pyridine in the target compound. The propyl chain on thiophene may increase hydrophobicity compared to the methyl group in 4-(3-Methylthiophen-2-yl)pyridine .
- Applications : Used as a ligand for transition metals in catalysis or optoelectronics.
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Derivatives
- Structure : Pyrrolidine-2,5-dione fused with a 3-methylthiophene group.
- Key Differences: The pyrrolidine-dione core introduces hydrogen-bonding sites and conformational rigidity, unlike the planar pyridine-thiophene system.
2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine
- Structure: Pyrimidine substituted with thiophene and nitro-phenoxy groups.
- Key Differences: The pyrimidine ring (two nitrogen atoms) offers distinct electronic properties compared to pyridine.
Physicochemical Properties
*Estimated based on structural similarity to analogs.
- Solubility : Pyridine-thiophene hybrids are typically lipophilic due to aromatic systems but may exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).
- Stability : Thiophene-pyridine systems are generally stable under ambient conditions but may degrade under strong acidic/basic environments.
Pharmacological Activity
- 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Derivatives: Antinociceptive Activity: Dose-dependent reduction in tactile allodynia (30–45 mg/kg, i.p.) in diabetic neuropathy models. Minimal sedation at active doses . Thermal Hyperalgesia: Limited efficacy, suggesting structure-activity dependencies.
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